N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine
CAS No.: 933746-30-6
Cat. No.: VC17696750
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933746-30-6 |
|---|---|
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | N,N-dimethyl-2-pyrrolidin-2-ylethanamine |
| Standard InChI | InChI=1S/C8H18N2/c1-10(2)7-5-8-4-3-6-9-8/h8-9H,3-7H2,1-2H3 |
| Standard InChI Key | YSIPQGUGLHBNQY-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCC1CCCN1 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Identity
The systematic IUPAC name for this compound is N,N-dimethyl-2-pyrrolidin-2-ylethanamine, reflecting its branched alkylamine structure with a pyrrolidine moiety. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 933746-30-6 |
| Molecular Formula | |
| Molecular Weight | 142.24 g/mol |
| SMILES | CN(C)CCC1CCCN1 |
| InChIKey | YSIPQGUGLHBNQY-UHFFFAOYSA-N |
The structure comprises a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) linked to a dimethylaminoethyl chain. This arrangement confers both rigidity from the cyclic amine and flexibility from the ethyl spacer, influencing its reactivity and interaction with biological targets.
Stereochemical Considerations
Synthesis Methods
Catalytic Amination Strategies
A common synthesis route involves the reaction of pyrrolidine derivatives with dimethylamine precursors. For example, titanium(IV) isopropoxide has been employed as a catalyst to enhance regioselectivity and yield during the coupling of pyrrolidin-2-yl intermediates with dimethylamine. This method leverages the Lewis acidity of titanium to activate carbonyl groups, facilitating nucleophilic attack by the amine.
Table 1: Comparison of Synthesis Approaches
| Method | Catalyst | Yield | Selectivity |
|---|---|---|---|
| Catalytic Amination | Titanium(IV) isopropoxide | Moderate | High regioselectivity |
| Carbon Nucleophile Addition | Not specified | Theoretical | Stereocontrol potential |
Physicochemical Properties
Thermodynamic Parameters
While specific data on melting/boiling points or solubility are scarce, analogous tertiary amines exhibit boiling points ranging from 170–200°C and moderate water solubility due to hydrogen bonding with the amine group . The compound’s predicted pKa (~9.35) suggests basicity comparable to pyrrolidine (pKa = 11.27), with the dimethylamino group slightly reducing proton affinity.
Spectroscopic Characterization
-
NMR: The -NMR spectrum would display signals for the pyrrolidine protons (δ 1.5–3.0 ppm), methyl groups on the amine (δ 2.2–2.5 ppm), and ethyl chain protons (δ 2.5–3.5 ppm) .
-
MS: High-resolution mass spectrometry would confirm the molecular ion peak at m/z 142.24.
Applications in Medicinal Chemistry
Drug Discovery Building Block
The pyrrolidine scaffold is prevalent in pharmaceuticals targeting central nervous system (CNS) disorders, such as dopamine receptor modulators. The dimethylaminoethyl chain may enhance blood-brain barrier permeability, making this compound a candidate for neuroactive drug prototypes.
Enzyme Inhibition Studies
Tertiary amines often act as enzyme inhibitors by mimicking transition states or binding allosteric sites. For instance, structural analogs have shown activity against acetylcholinesterase, suggesting potential applications in Alzheimer’s disease research.
Research Implications and Future Directions
Catalytic Process Optimization
Improving the efficiency of titanium-catalyzed amination could reduce reaction times and waste generation. Recent work on earth-abundant metal catalysts (e.g., iron or copper) offers eco-friendly alternatives worth exploring .
Stereoselective Synthesis
Developing asymmetric catalysis methods to access enantiopure forms of the compound could unlock new biological activities. Chiral phosphine ligands or organocatalysts may enable enantiomeric differentiation during synthesis.
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